4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone
Description
4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone (CAS: Not explicitly provided; structurally analogous to compounds in ) is a derivative formed by the reaction of 4-nitrobenzaldehyde with 2,4-dinitrophenylhydrazine (DNPH). This compound belongs to the class of 2,4-dinitrophenylhydrazones (DNPH derivatives), which are widely utilized in analytical chemistry for the detection and characterization of carbonyl-containing compounds (aldehydes and ketones) . These derivatives are valued for their stability, ease of synthesis, and suitability for spectroscopic and chromatographic analysis.
Key properties of 4-nitrobenzaldehyde 2,4-DNPH include:
- Melting Point: 320°C , significantly higher than many DNPH derivatives due to the electron-withdrawing nitro group enhancing molecular rigidity and intermolecular interactions.
- Structural Features: The nitro group at the para position of the benzaldehyde moiety contributes to planarity and strong hydrogen-bonding networks, as observed in related nitro-substituted DNPH derivatives (e.g., 2-hydroxy-5-nitrobenzaldehyde 2,4-DNPH in ).
Properties
CAS No. |
1836-28-8 |
|---|---|
Molecular Formula |
C13H9N5O6 |
Molecular Weight |
331.24 g/mol |
IUPAC Name |
2,4-dinitro-N-[(E)-(4-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H9N5O6/c19-16(20)10-3-1-9(2-4-10)8-14-15-12-6-5-11(17(21)22)7-13(12)18(23)24/h1-8,15H/b14-8+ |
InChI Key |
NUBUWXTYLGHEJH-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone is synthesized through a condensation reaction between 4-nitrobenzaldehyde and 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, often using hydrochloric acid as a catalyst . The reaction can be represented as follows:
4-Nitrobenzaldehyde+2,4-Dinitrophenylhydrazine→4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone+Water
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone primarily undergoes nucleophilic addition-elimination reactions. In these reactions, the compound first adds across the carbon-oxygen double bond of a carbonyl compound (addition stage) and then loses a molecule of water (elimination stage) .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids like hydrochloric acid and sulfuric acid, which act as catalysts. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone derivative .
Major Products Formed
The major products formed from reactions involving this compound are hydrazone derivatives. These derivatives are often used in further chemical analyses and applications .
Scientific Research Applications
4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone has several scientific research applications:
Chemistry: It is used in the identification and analysis of carbonyl compounds such as aldehydes and ketones.
Industry: The compound is used in the quality control of industrial processes that involve carbonyl compounds.
Mechanism of Action
The mechanism of action of 4-nitrobenzaldehyde 2,4-dinitrophenylhydrazone involves nucleophilic addition-elimination reactions. The compound first adds across the carbon-oxygen double bond of a carbonyl compound, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of a stable hydrazone derivative . The molecular targets and pathways involved in this mechanism are primarily related to the carbonyl functional group of the target compound .
Comparison with Similar Compounds
Structural and Functional Differences
DNPH derivatives vary based on the substituents attached to the carbonyl precursor. Substituents influence physical properties (e.g., melting point, solubility) and applications:
Melting Points and Stability
- Electron-Withdrawing Groups : The nitro group in 4-nitrobenzaldehyde 2,4-DNPH increases thermal stability (mp 320°C) compared to benzaldehyde 2,4-DNPH (mp 236–237°C). This trend is consistent with other nitro-substituted derivatives, such as 2-hydroxy-5-nitrobenzaldehyde 2,4-DNPH, which exhibits intramolecular O–H⋯N and N–H⋯O hydrogen bonds stabilizing the crystal lattice .
Computational and Spectroscopic Studies
- Electronic Properties : Studies on Schiff base DNPH derivatives (e.g., N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine) reveal that nitro groups lower HOMO-LUMO gaps, enhancing reactivity . Similar effects are expected for 4-nitrobenzaldehyde 2,4-DNPH.
- Hydrogen Bonding : Intramolecular H-bonds in 2-hydroxy-5-nitrobenzaldehyde 2,4-DNPH () and 2-methoxybenzaldehyde 2,4-DNPH () correlate with their stability and crystallinity.
Data Tables
Table 1: Comparative Physical Properties
Table 2: Structural Influences on Stability
Research Findings and Trends
- Synthetic Methods : DNPH derivatives are synthesized via acid-catalyzed condensation of aldehydes/ketones with DNPH (e.g., ). The reaction is efficient but requires careful handling due to DNPH’s shock sensitivity .
- Environmental Analysis : DNPH derivatives are HPLC-compatible, with detection limits as low as 2.4–16.1 μg/L for short-chain aldehydes .
Biological Activity
4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone is a hydrazone derivative that has garnered attention due to its diverse biological activities. This compound is synthesized through the condensation of 4-nitrobenzaldehyde and 2,4-dinitrophenylhydrazine. The presence of nitro groups in its structure is believed to enhance its biological efficacy, particularly in antimicrobial and anticancer activities.
Synthesis and Characterization
The synthesis of this compound typically involves the following reaction:
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound. The molecular formula is with a molecular weight of 306.24 g/mol.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of hydrazone derivatives, including this compound. The compound has shown significant activity against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 125 µg/mL |
| Escherichia coli | 100 µg/mL |
| Candida albicans | 150 µg/mL |
The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
Anticancer Activity
Research indicates that hydrazones can exhibit anticancer properties. In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of apoptotic pathways.
Case Study:
A study published in Pharmaceutical Biology evaluated the cytotoxic effects of various hydrazones, including our compound, against different cancer cell lines. The results indicated an IC50 value of approximately 20 µM for MCF-7 cells, suggesting potent anticancer activity compared to standard chemotherapeutics.
The biological activity of this compound can be explained through several mechanisms:
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in microbial and cancer cells by generating ROS.
- Enzyme Inhibition: It can inhibit key enzymes involved in metabolic processes within target organisms.
- DNA Intercalation: Some studies suggest that nitro-substituted hydrazones can intercalate into DNA, disrupting replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
